

Early-Phase Clinical Trial Results for AZD-6280: A Technical Overview

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Compound of Interest

Compound Name: AZD-6280

Cat. No.: B1666225

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

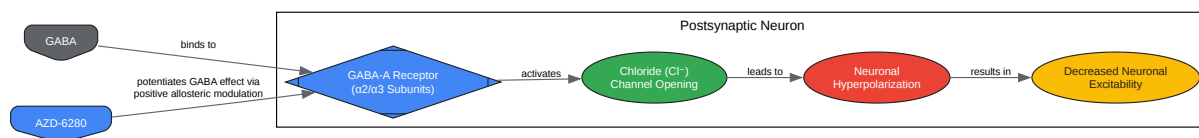
AZD-6280 is a novel, subtype-selective positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, with higher in vitro efficacy at the $\alpha 2$ and $\alpha 3$ subtypes compared to the $\alpha 1$ and $\alpha 5$ subtypes.[1][2] Developed by AstraZeneca for the potential treatment of anxiety disorders, **AZD-6280** has undergone several early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This document provides a comprehensive technical summary of the available data from these initial studies.

Core Mechanism of Action

AZD-6280 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. Its selectivity for the $\alpha 2$ and $\alpha 3$ subunits is hypothesized to confer anxiolytic effects with a reduced sedative and cognitive impairment profile, which is typically associated with non-selective benzodiazepines that also target the $\alpha 1$ subunit.

Signaling Pathway

The binding of **AZD-6280** to the $\alpha 2/\alpha 3$ subunits of the GABA-A receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.



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Caption: Mechanism of action of **AZD-6280** at the GABA-A receptor.

Data Presentation

Pharmacodynamic Effects on the Central Nervous System

A key study evaluated the pharmacodynamic effects of single oral doses of **AZD-6280** (10 mg and 40 mg) compared to lorazepam (2 mg) and placebo in healthy male volunteers.^[1]

Pharmacodynamic Parameter	AZD-6280 (10 mg)	AZD-6280 (40 mg)	Lorazepam (2 mg)	Placebo
Saccadic Peak Velocity (SPV) (deg/s)	-22.6	-50.0	-62.9	No significant change
Adaptive Tracking (% time off track)	Significant but smaller effect than lorazepam	Significant but smaller effect than lorazepam	Significant effect	No significant change
Body Sway (mm)	Significant but smaller effect than lorazepam	Significant but smaller effect than lorazepam	Significant effect	No significant change
Smooth Pursuit (% time on target)	Significant but smaller effect than lorazepam	Significant but smaller effect than lorazepam	Significant effect	No significant change
One-Card Learning Test (errors)	Significant but smaller effect than lorazepam	Significant but smaller effect than lorazepam	Significant effect	No significant change

GABA-A Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to determine the central GABA-A receptor occupancy of **AZD-6280**.[\[3\]](#)

Dose	Maximum Receptor Occupancy	Plasma Concentration for 50% Occupancy (K _{i,plasma})
5 mg to 40 mg	Dose-dependent and saturable	440 nmol/L

Notably, high receptor occupancy was achieved without causing significant sedation or cognitive impairment.[\[3\]](#)

Effects on Plasma Prolactin Levels

The effect of **AZD-6280** on plasma prolactin levels was investigated as a measure of its in vivo dopaminergic effects.[4]

Treatment	Change in Prolactin Levels vs. Placebo
AZD-6280 (10 mg)	+19.8% (significant)
AZD-6280 (40 mg)	+32.8% (significant)
Lorazepam (2 mg)	+42.0% (significant)

Experimental Protocols

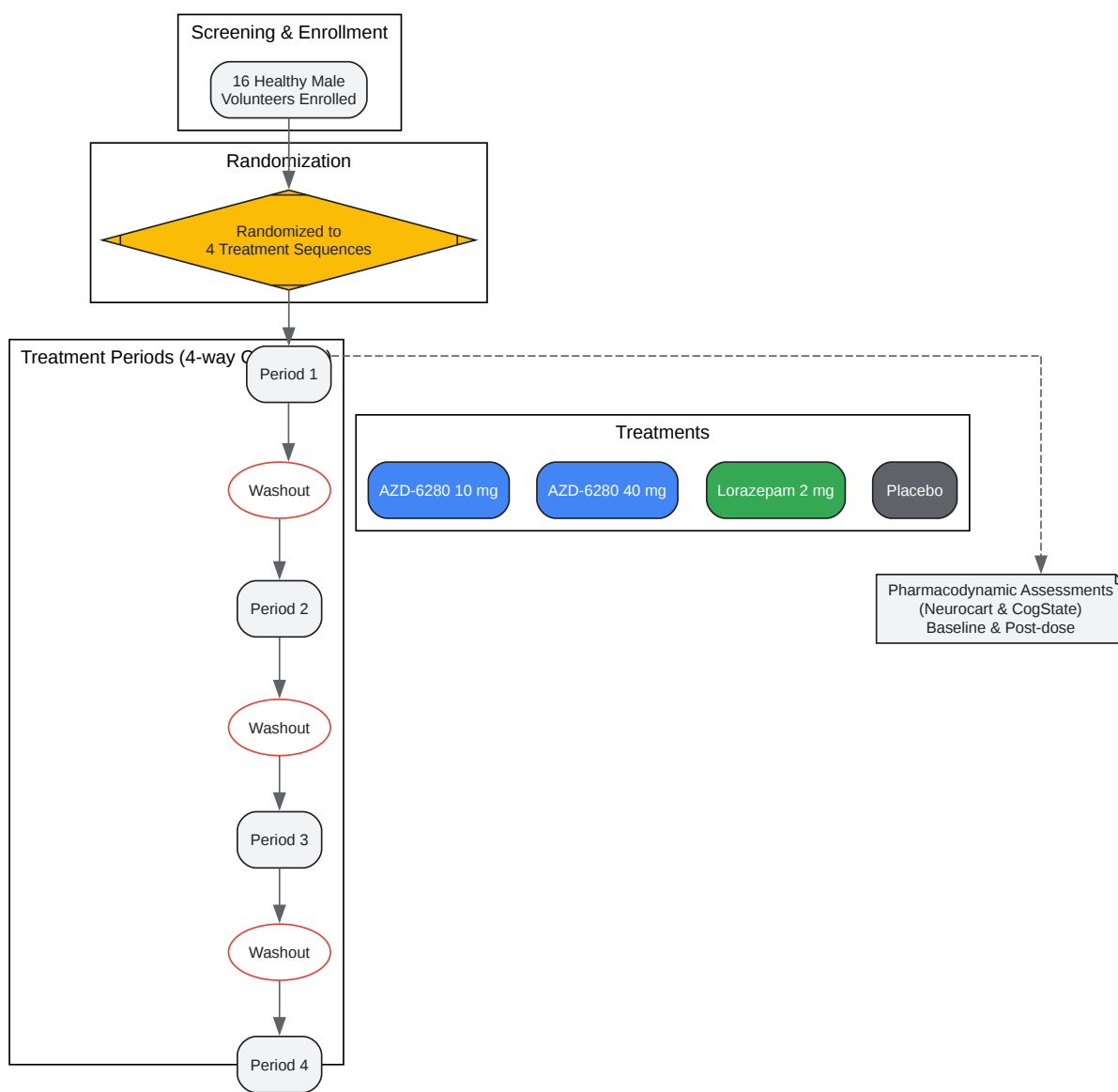
Pharmacodynamic Study (NCT00750802)[1]

- Study Design: A randomized, double-blind, double-dummy, four-way crossover, placebo-controlled study.
- Participants: 16 healthy male volunteers.
- Interventions: Single oral doses of **AZD-6280** 10 mg, **AZD-6280** 40 mg, lorazepam 2 mg, and placebo.
- Methodology:
 - Each participant received each of the four treatments in a randomized order, with a washout period between each treatment.
 - Validated central nervous system (CNS) test batteries, Neurocart® and CogState®, were administered at baseline and at multiple time points post-dose to measure drug effects on cognition, neurophysiological function, psychomotor skills, and subjective feelings.
 - Pharmacodynamic parameters assessed included saccadic peak velocity, adaptive tracking, body sway, smooth pursuit, and performance on the one-card learning test.
 - Statistical analysis was performed using a mixed-model analysis of variance.

GABA-A Receptor Occupancy PET Study (NCT00681746) [3][5]

- Study Design: An open-label Positron Emission Tomography (PET) study.
- Participants: Healthy volunteers.
- Intervention: Single oral doses of **AZD-6280** (ranging from 5 mg to 40 mg).
- Methodology:
 - A baseline PET scan was performed using the radioligand [11C]flumazenil, which binds to the benzodiazepine site of the GABA-A receptor.
 - Following administration of a single oral dose of **AZD-6280**, a second PET scan was conducted.
 - High-resolution research tomography (HRRT) was used for imaging.
 - PET images were analyzed using a simplified reference tissue model to obtain regional binding potentials (BPND).
 - The relationship between plasma concentration of **AZD-6280** and GABA-A receptor occupancy was described by a hyperbolic function to estimate the $K_{i,plasma}$.

Experimental Workflow: Crossover Pharmacodynamic Study



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Caption: Workflow for the four-way crossover pharmacodynamic study.

Conclusion

The early-phase clinical trial data for **AZD-6280** suggest that it is a subtype-selective GABA-A receptor modulator that engages its central target in a dose-dependent manner. The pharmacodynamic profile of **AZD-6280** indicates potential anxiolytic effects, as suggested by its impact on saccadic peak velocity, with a more favorable side effect profile concerning sedation and cognitive impairment compared to the non-selective benzodiazepine lorazepam. These findings support the therapeutic hypothesis that selectivity for the $\alpha 2$ and $\alpha 3$ subunits of the GABA-A receptor may offer a better-tolerated treatment for anxiety disorders. Further clinical development will be necessary to establish the efficacy and safety of **AZD-6280** in patient populations.

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